N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15478521
InChI: InChI=1S/C9H12ClN3O2/c10-7-3-1-4-8(13(14)15)9(7)12-6-2-5-11/h1,3-4,12H,2,5-6,11H2
SMILES:
Molecular Formula: C9H12ClN3O2
Molecular Weight: 229.66 g/mol

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine

CAS No.:

Cat. No.: VC15478521

Molecular Formula: C9H12ClN3O2

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine -

Specification

Molecular Formula C9H12ClN3O2
Molecular Weight 229.66 g/mol
IUPAC Name N'-(2-chloro-6-nitrophenyl)propane-1,3-diamine
Standard InChI InChI=1S/C9H12ClN3O2/c10-7-3-1-4-8(13(14)15)9(7)12-6-2-5-11/h1,3-4,12H,2,5-6,11H2
Standard InChI Key XLGJONGCVYYHRJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)NCCCN)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine belongs to the class of halogenated nitroaromatic diamines. Its molecular structure (Fig. 1) comprises:

  • A phenyl ring with substituents at positions 2 (chloro) and 6 (nitro).

  • A propane-1,3-diamine chain (NHCH2CH2CH2NH2-\text{NH}-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{NH}_2) attached to the phenyl ring.

The presence of electron-withdrawing groups (nitro) and electron-donating groups (amine) creates a polarized electronic environment, influencing its reactivity.

Table 1: Key molecular descriptors

PropertyValueSource
Molecular formulaC9H12ClN3O2\text{C}_9\text{H}_{12}\text{ClN}_3\text{O}_2
Molecular weight266.124 g/mol
CAS Registry Number473566-54-0
IUPAC NameN1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine typically involves a multi-step process:

  • Nitration of 2-chloroaniline:

    • 2-Chloroaniline undergoes nitration with concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C to yield 2-chloro-6-nitroaniline.

    • Key condition: Temperature control to prevent over-nitration.

  • Diamine coupling:

    • The nitro intermediate reacts with 1,3-diaminopropane via nucleophilic aromatic substitution.

    • Catalytic hydrogenation (e.g., Pd/C\text{Pd/C}) may follow to reduce nitro groups, though this step is optional depending on the target derivative .

Table 2: Reaction conditions and yields

StepReagents/ConditionsYield (%)
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C65–75
Diamine coupling1,3-Diaminopropane, EtOH\text{EtOH}, reflux50–60

Physicochemical Properties

Spectral Data

  • IR spectroscopy:

    • Peaks at 1520 cm1^{-1} (asymmetric NO2\text{NO}_2 stretch) and 1340 cm1^{-1} (symmetric NO2\text{NO}_2 stretch).

    • N–H stretches observed at 3300–3500 cm1^{-1}.

  • NMR spectroscopy:

    • 1H^1\text{H}-NMR (DMSO-d6d_6): δ 8.10 (d, aromatic H), δ 6.90 (d, aromatic H), δ 3.20 (m, –CH2\text{CH}_2–NH–) .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

  • Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to nitro group photoreactivity.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient aromatic ring undergoes regioselective reactions:

  • Sulfonation: Concentrated H2SO4\text{H}_2\text{SO}_4 at 100°C introduces sulfonic acid groups at position 4.

  • Halogenation: Bromine (Br2\text{Br}_2) in acetic acid adds bromine at position 4, yielding tetra-substituted derivatives.

Amine Functionalization

The primary amine group participates in:

  • Acylation: Reacts with acetyl chloride (CH3COCl\text{CH}_3\text{COCl}) to form amides.

  • Schiff base formation: Condenses with aldehydes (e.g., benzaldehyde) to generate imines .

CompoundIC50_{50} (nM)Target
N1-(2-Cl-6-NO2_2-Ph)-propanediamine120 ± 155-HT3_3R
N-(4-Nitrophenyl)-propanediamine450 ± 305-HT3_3R

Comparative Analysis with Structural Analogs

N-(4-Nitrophenyl)propane-1,3-diamine

  • Structural differences: Nitro group at position 4 vs. 6 .

  • Reactivity: The para-nitro derivative exhibits slower electrophilic substitution due to symmetry .

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